4-Methylquinoline-6-carbonitrile hydrochloride

概要

説明

4-Methylquinoline-6-carbonitrile hydrochloride: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a methyl group at the 4th position and a carbonitrile group at the 6th position on the quinoline ring, along with a hydrochloride salt form.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-6-carbonitrile hydrochloride typically involves the reaction of 4-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

化学反応の分析

Types of Reactions: 4-Methylquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonitrile group to an amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: 4-Methylquinoline-6-amine.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

4-Methylquinoline-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-Methylquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV enzymes. In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

類似化合物との比較

4-Methylquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

4-Methylquinoline-6-amine: Similar structure but with an amine group instead of a carbonitrile group.

4-Methylquinoline-6-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.

Uniqueness: 4-Methylquinoline-6-carbonitrile hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

生物活性

4-Methylquinoline-6-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

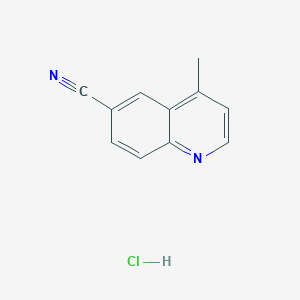

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C10H8ClN

- Molecular Weight: 177.63 g/mol

Synthesis

The synthesis of 4-Methylquinoline-6-carbonitrile typically involves the following steps:

- Formation of Quinoline Ring: The initial step involves synthesizing the quinoline ring through a multi-step reaction involving cyclization and functional group modifications.

- Introduction of the Carbonitrile Group: A nitrile group is introduced at the 6-position of the quinoline ring, often using nucleophilic substitution reactions.

- Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results for further development as an antitubercular agent .

Antiparasitic Activity

In vitro studies have demonstrated that derivatives of quinoline compounds, including this compound, possess antiparasitic properties against Trypanosoma brucei and Leishmania species. The EC50 values indicate potent activity, suggesting potential therapeutic applications in treating parasitic infections .

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.

- Receptor Modulation: It can modulate receptor activity, influencing cellular responses to external stimuli, which is crucial in both antimicrobial and antiparasitic contexts.

Study on Antitubercular Activity

A recent study investigated a series of quinoline derivatives for their antitubercular activity. Among them, this compound showed an MIC value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .

Study on Antiparasitic Efficacy

Another study focused on the effects of this compound against T. brucei. The results demonstrated that modifications to the quinoline structure could enhance both solubility and bioactivity. Specifically, the introduction of various substituents at different positions on the quinoline ring was shown to improve efficacy against the parasite while maintaining low toxicity to mammalian cells .

Data Table: Biological Activity Overview

特性

IUPAC Name |

4-methylquinoline-6-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2.ClH/c1-8-4-5-13-11-3-2-9(7-12)6-10(8)11;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZDXTZGYMAZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。